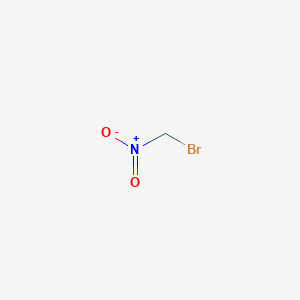

Bromonitromethane

Descripción general

Descripción

Bromonitromethane (BrCH₂NO₂) is an organic compound that has garnered significant attention due to its versatility in organic synthesis. It serves as a one-carbon synthon, making it valuable for the synthesis of various organic intermediates. This compound is particularly noted for its role in the preparation of nitrobenzofurans, nitrothiazoles, and polyfunctionalized nitrocyclopropanes .

Mecanismo De Acción

Target of Action

Bromonitromethane is a halonitromethane that has been used in the production of various protected α-bromo nitroalkane donors . The primary targets of this compound are thiolates, which are sulfur-containing compounds .

Mode of Action

This compound interacts with its targets through a series of chemical reactions. With thiolates, the electrophilic center is bromine and the initial products are disulfides . When the thiolate ion itself carries an electrophilic center such as carbonyl or cyano β-to sulfur, the product is a nitrothiophene derived from subsequent reaction of the first-formed disulphide with nitronate ion displaced in the initial process .

Biochemical Pathways

The biochemical pathways affected by this compound involve the reaction of this compound with a variety of nucleophiles . For example, when the anion of this compound is allowed to react with tributylboron, the anionic migration–displacement which follows boron–carbon bond formation, yields 1-nitropentane .

Result of Action

The result of this compound’s action is the formation of various organic intermediates, such as nitrothiophenes and nitropentane . These intermediates can be used in further chemical reactions, contributing to the synthesis of a variety of important organic compounds .

Análisis Bioquímico

Biochemical Properties

Bromonitromethane has been used in the production of various protected α-bromo nitroalkane donors for use in Umpolung amide synthesis . It serves as a source of both nitroalkyl and bromine for direct and regioselective formation of C–Br and C–C bonds from alkenes .

Cellular Effects

It is known that this compound can induce oxidative stress and inflammatory response in cells .

Molecular Mechanism

This compound’s molecular mechanism involves reactions with a variety of nucleophiles. With thiolates, the electrophilic center is bromine and the initial products are disulphides . Dimethyl sulphide attacks this compound at the carbon atom, and subsequent attack on the nitromethyl sulphonium salt initially formed gives methylthionitromethane and trimethylsulphonium bromide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bromonitromethane can be synthesized through a straightforward procedure. Freshly distilled nitromethane is stirred at 0°C, and bromine is added dropwise. The reaction proceeds rapidly, and the resulting this compound can be used without further purification .

Industrial Production Methods: In industrial settings, this compound is produced by reacting nitromethane with bromine under controlled conditions. This method ensures high yield and purity, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions: Bromonitromethane undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles, such as thiolates, to form nitrothiophenes and nitrothiazoles.

Oxidation Reactions: It can be oxidized to form disulfides and other oxidation products.

Reduction Reactions: Under specific conditions, this compound can be reduced to form different nitroalkanes.

Common Reagents and Conditions:

Nucleophilic Agents: Thiolates, cyanothioacetamides.

Oxidizing Agents: DMSO-HCl system.

Reducing Agents: Various reducing agents depending on the desired product.

Major Products:

- Nitrothiophenes

- Nitrothiazoles

- Disulfides

- Nitroalkanes

Aplicaciones Científicas De Investigación

Bromonitromethane has a wide range of applications in scientific research:

- Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including nitrobenzofurans and nitrothiazoles .

- Biology: Its derivatives are studied for their potential biological activities, including antimicrobial properties .

- Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds .

- Industry: It is used in the production of various fine chemicals and synthetic drugs .

Comparación Con Compuestos Similares

Bromonitromethane is unique due to its high reactivity and versatility in organic synthesis. Similar compounds include:

- Chloronitromethane (ClCH₂NO₂): Similar in structure but less reactive compared to this compound .

- Iodonitromethane (ICH₂NO₂): More reactive but less commonly used due to its higher cost and limited availability .

- Nitromethane (CH₃NO₂): Lacks the halogen substituent, making it less versatile in certain synthetic applications .

This compound stands out due to its balanced reactivity and availability, making it a preferred choice for many synthetic applications.

Propiedades

IUPAC Name |

bromo(nitro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH2BrNO2/c2-1-3(4)5/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPRVXJGNANVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060338 | |

| Record name | Methane, bromonitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

563-70-2 | |

| Record name | Bromonitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=563-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromonitromethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000563702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methane, bromonitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methane, bromonitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromonitromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMONITROMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG63P9EUR0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Bromonitromethane?

A1: this compound has the molecular formula CH2BrNO2 and a molecular weight of 153.93 g/mol.

Q2: What spectroscopic data is available for characterizing this compound?

A2: Infrared (IR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC/MS) are commonly employed to identify and analyze this compound. [, ]

Q3: How does this compound behave as an electrophile?

A3: this compound exhibits versatile electrophilic behavior, reacting with various nucleophiles. Depending on the nucleophile, the electrophilic center can be either the bromine atom or the carbon atom. [, ] For instance, thiolates attack the bromine atom, leading to disulfide formation. [] On the other hand, dimethyl sulfide attacks the carbon atom, ultimately yielding methylthionitromethane and trimethylsulfonium bromide. []

Q4: Can you elaborate on the reaction of this compound with thiolates?

A4: this compound reacts with thiolates, with the bromine atom acting as the electrophilic center. This reaction initially forms sulphenyl bromide and a nitronate ion. The sulphenyl bromide further reacts with another thiolate ion to produce a disulfide. Interestingly, if the thiolate contains an electrophilic center (e.g., carbonyl or cyano group) beta to the sulfur atom, the initially formed disulfide can react with the displaced nitronate ion, generating a nitrothiophene. [] This reaction pathway provides a general method for synthesizing nitrothiophenes. [, , ]

Q5: How does this compound interact with arenesulphinate ions?

A5: Similar to thiolates, arenesulphinate ions attack the bromine atom of this compound. The reaction establishes an equilibrium between the initial reactants (this compound and arenesulphinate ion) and the initial products (sulphonyl bromide and nitronate ion). These equilibrium components can further react, either with each other or with the solvent. []

Q6: Does this compound react with all sulfur nucleophiles equally?

A6: No, the reactivity of this compound towards sulfur nucleophiles is influenced by the nucleophile's structure and basicity. While thiolates readily react, sulfides react slowly. Moreover, the presence of electron-withdrawing substituents (e.g., hydroxy or cyano groups) on the sulfide can significantly decrease its reactivity, even preventing any reaction with this compound. []

Q7: How does this compound react with phosphorus nucleophiles?

A7: Unlike sulfur nucleophiles that target the bromine atom, trivalent phosphorus nucleophiles attack the oxygen atom of this compound. This reaction generates the corresponding phosphorus oxide and hydrogen cyanide (HCN) via a double deoxygenation process. []

Q8: How do hydroxide, methoxide, and hydride ions interact with this compound?

A8: These strong nucleophiles, unlike others, attack the hydrogen atom of this compound, abstracting a proton. This deprotonation generates the corresponding nitronate ion, which is relatively inert to further attack by these nucleophiles. []

Q9: Is carbene formation observed in reactions involving this compound?

A9: Despite being an alpha-halogenated nitroalkane, there's no evidence of carbene formation through alpha-elimination in reactions of this compound. []

Q10: How is this compound used in organic synthesis?

A10: this compound serves as a versatile reagent in organic synthesis for constructing various molecules:

Q11: What is the role of catalysts in asymmetric additions of this compound?

A11: Catalysts play a crucial role in achieving high enantioselectivity in asymmetric additions of this compound. For example, chiral monosulfonated diamines and primary amines are efficient catalysts for asymmetric conjugate additions to α,β-unsaturated ketones, leading to enantioenriched nitrocyclopropanes. [, ] Similarly, cinchona alkaloids catalyze the enantioselective aza-Henry reaction of this compound with aldimines, producing optically active β-amino-α-bromo nitroalkanes. []

Q12: Can you elaborate on the use of this compound in synthesizing nitro sugars?

A12: this compound is a valuable reagent for synthesizing nitro sugars. Its addition to sugar aldehydes, promoted by SmI2 or indium, yields nitro sugar alcohols with high yields and good diastereomeric ratios. This method provides access to diverse nitro sugar derivatives, which are valuable building blocks for various biologically active compounds. [, ]

Q13: What are the advantages of using indium as a promoter in reactions involving this compound?

A13: Indium-mediated reactions of this compound offer several advantages:

Q14: Are there any challenges associated with using this compound in synthesis?

A14: Despite its synthetic utility, this compound presents certain challenges:

Q15: What is known about the toxicity of this compound?

A15: this compound is a potent cytotoxic and genotoxic agent in mammalian cells. [] Studies have shown that it exhibits higher cytotoxicity and genotoxicity compared to its chlorinated analog, chloronitromethane. [] This toxicity is a significant concern, and exposure to this compound should be minimized.

Q16: Is there evidence that this compound poses an environmental risk?

A16: While this compound itself is not widely found in the environment, it is a degradation product of Bronopol, a widely used preservative. [, ] Both this compound and another Bronopol degradation product, 2-bromoethanol, show potential for skin sensitization. [] This raises concerns about the environmental impact and potential health risks associated with Bronopol use.

Q17: What research has been done on the degradation mechanisms of this compound?

A17: Researchers have investigated the degradation of this compound, particularly through advanced oxidation and reduction processes, aiming to convert it into less harmful inorganic products. [] Studies using techniques like electron pulse radiolysis and gamma irradiation have helped elucidate the reaction pathways involved in its mineralization. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.